1-(Pyridin-2-yl)decan-1-one
Overview
Description
1-(Pyridin-2-yl)decan-1-one is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Intercalative Activity
A novel compound closely related to 1-(Pyridin-2-yl)decan-1-one, specifically 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, demonstrates DNA intercalative activity. It acts as a human topoisomerase IIα catalytic inhibitor, showing stronger activity and lower DNA toxicity compared to etoposide, a known topoisomerase II poison. This compound displays caspase 3-independent anticancer activity (Jeon et al., 2017).
Hydrogen Bonding in Crystal Structures
1-(Pyridin-2-yl)tetrazole, a structural isomer, forms unique hydrogen-bonded two-dimensional networks in its crystalline state. These networks are five- and six-connected nets, demonstrating the compound's potential in the formation of complex crystal structures (Rizk et al., 2005).
Catalytic and Sensory Applications
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, closely related to this compound, have been used in the development of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and self-assembling functional materials. These compounds have also shown potential in catalysis (Halcrow, 2014).
Extractant for Metal Ions
Ether derivatives of pyridine, such as N-decoxy-1-(pyridin-3-yl)ethanoimine, have been investigated as novel extraction agents for metal ions like Fe(III). These compounds demonstrate efficiency in extracting iron from solutions, indicating potential applications in metal recovery and purification (Wojciechowska et al., 2019).
Photoreactions and Luminescence
Compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer. These photoreactions result in dual luminescence, offering potential applications in photonic and sensor technologies (Vetokhina et al., 2012).
Mechanism of Action
Target of Action
Related compounds such as pyrimidine derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit prostaglandin synthesis, a key process in inflammation . This suggests that 1-(Pyridin-2-yl)decan-1-one might also interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the synthesis of prostaglandins, key mediators of inflammation . This suggests that this compound might also affect similar biochemical pathways, leading to downstream effects such as reduced inflammation.
Result of Action
Related compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . This suggests that this compound might also have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-(Pyridin-2-yl)decan-1-one, similar to other pyridinone derivatives, can serve as hydrogen bond donors and acceptors . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be manipulated by adjusting the polarity, lipophilicity, and hydrogen bonding of the compound .
Cellular Effects
For instance, Oliceridine, a compound with a similar structure, selectively activates G protein and β-arrestin signaling pathways . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-pyridin-2-yldecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-12-15(17)14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGXUQRIQAJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641984 | |
Record name | 1-(Pyridin-2-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-40-3 | |
Record name | 1-(2-Pyridinyl)-1-decanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-2-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.